molecular formula C16H34ClNO B14577568 2-(4-Nonylpiperidin-1-yl)ethanol;hydrochloride CAS No. 61515-46-6

2-(4-Nonylpiperidin-1-yl)ethanol;hydrochloride

Cat. No.: B14577568
CAS No.: 61515-46-6
M. Wt: 291.9 g/mol
InChI Key: ZTLKNNLRSYTDMA-UHFFFAOYSA-N
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Description

2-(4-Nonylpiperidin-1-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nonylpiperidin-1-yl)ethanol;hydrochloride typically involves the reaction of 4-nonylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nonylpiperidin-1-yl)ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

2-(4-Nonylpiperidin-1-yl)ethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nonylpiperidin-1-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can interact with receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nonylpiperazin-1-yl)ethanol: A similar compound with a piperazine ring instead of a piperidine ring.

    2-(4-Piperidinyl)ethanol: A compound with a shorter alkyl chain compared to 2-(4-Nonylpiperidin-1-yl)ethanol;hydrochloride.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61515-46-6

Molecular Formula

C16H34ClNO

Molecular Weight

291.9 g/mol

IUPAC Name

2-(4-nonylpiperidin-1-yl)ethanol;hydrochloride

InChI

InChI=1S/C16H33NO.ClH/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)14-15-18;/h16,18H,2-15H2,1H3;1H

InChI Key

ZTLKNNLRSYTDMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCN(CC1)CCO.Cl

Origin of Product

United States

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